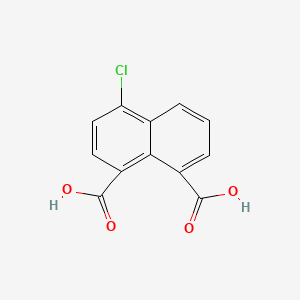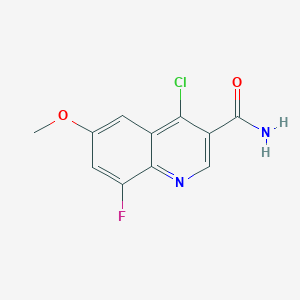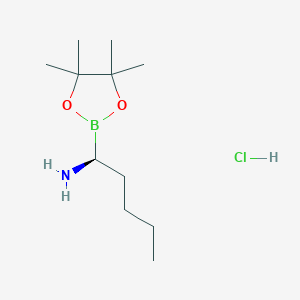
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives It is structurally related to nucleosides and nucleotides, which are essential components of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 2-amino-6-chloropurine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-(2-amino-6-substituted-purin-9-yl)acetate derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with the normal functioning of nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral drug with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxyethyl acetate: A related compound used in pharmaceutical research.
Uniqueness
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ethyl ester group differentiate it from other purine derivatives, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
213552-03-5 |
|---|---|
Fórmula molecular |
C9H10ClN5O2 |
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-6-chloropurin-9-yl)acetate |
InChI |
InChI=1S/C9H10ClN5O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H2,11,13,14) |
Clave InChI |
WTPWUKCCGFMJGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)

![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)

![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)





![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
